molecular formula C19H19NO6S B14193384 2-Benzhydrylsulfinylacetamide;but-2-enedioic acid CAS No. 922167-03-1

2-Benzhydrylsulfinylacetamide;but-2-enedioic acid

Cat. No.: B14193384
CAS No.: 922167-03-1
M. Wt: 389.4 g/mol
InChI Key: ZRNSKMCSXICWRV-UHFFFAOYSA-N
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Description

2-Benzhydrylsulfinylacetamide;but-2-enedioic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in the synthesis of modafinil, a nootropic drug used to treat sleep disorders such as narcolepsy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzhydrylsulfinylacetamide involves several key steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzhydrylsulfinylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like thiols and amines are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of 2-Benzhydrylsulfinylacetamide.

Scientific Research Applications

2-Benzhydrylsulfinylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzhydrylsulfinylacetamide, particularly in its role as a precursor to modafinil, involves several molecular targets and pathways:

Comparison with Similar Compounds

2-Benzhydrylsulfinylacetamide can be compared with other similar compounds, such as:

    Modafinil: While 2-Benzhydrylsulfinylacetamide is a precursor, modafinil is the active drug used in clinical settings.

    Armodafinil: Another related compound, armodafinil, is an enantiomer of modafinil with similar pharmacological effects.

    Adrafinil: This compound is a prodrug of modafinil, converting to modafinil in the body.

The uniqueness of 2-Benzhydrylsulfinylacetamide lies in its role as a key intermediate in the synthesis of these nootropic drugs, highlighting its importance in medicinal chemistry .

Properties

CAS No.

922167-03-1

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

IUPAC Name

2-benzhydrylsulfinylacetamide;but-2-enedioic acid

InChI

InChI=1S/C15H15NO2S.C4H4O4/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;5-3(6)1-2-4(7)8/h1-10,15H,11H2,(H2,16,17);1-2H,(H,5,6)(H,7,8)

InChI Key

ZRNSKMCSXICWRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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